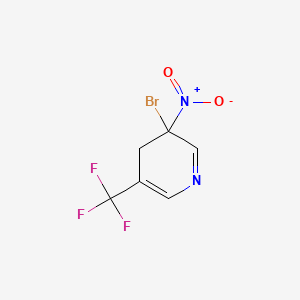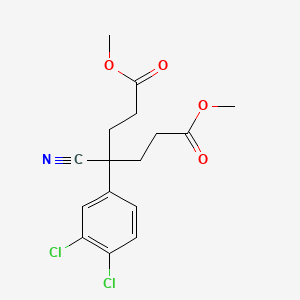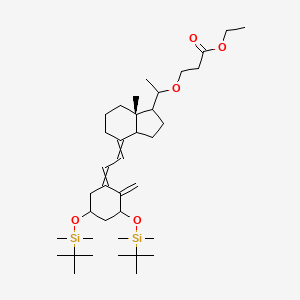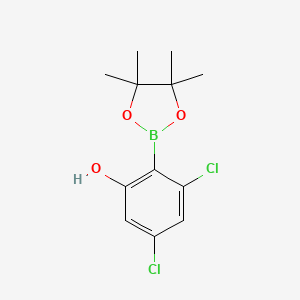
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, nitration, and the introduction of trifluoromethylthio groups. One common method involves the following steps:
Halogenation: Bromination of a fluorobenzene derivative to introduce the bromine atom.
Nitration: Nitration of the bromofluorobenzene to introduce the nitro group.
Trifluoromethylthio Introduction: Reaction with a trifluoromethylthiolating agent to introduce the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-3-fluoro-2-amino-5-(trifluoromethylthio)benzene.
Oxidation: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling, the bromine atom is replaced by a new substituent through a palladium-catalyzed cross-coupling reaction . The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
- 1-Bromo-3-fluorobenzene
- 1-Bromo-2-fluoro-3-nitrobenzene
Uniqueness
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. This makes it a valuable compound for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C7H2BrF4NO2S |
|---|---|
Peso molecular |
320.06 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
Clave InChI |
OJIQRGRIYZHZLB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



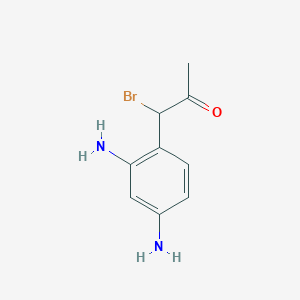
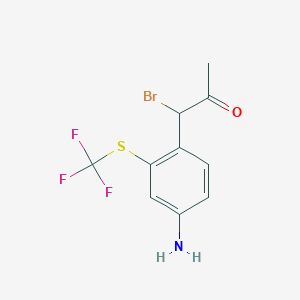

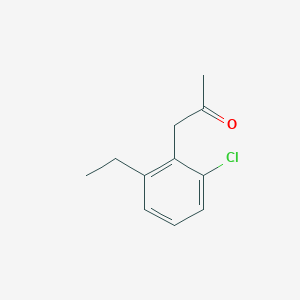
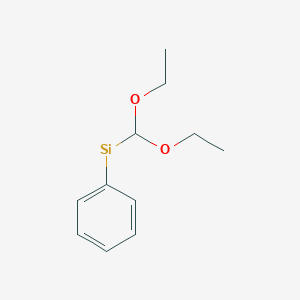
![[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14058555.png)
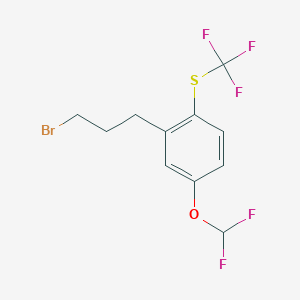
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one](/img/structure/B14058558.png)
![4-O-[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl] 1-O-ethyl benzene-1,4-dicarboxylate](/img/structure/B14058565.png)
